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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)cyclobutan-1-ol

CAS No.: 1184692-46-3

Cat. No.: B2918504

Get Quote

The Strategic Utility of 3-(4-Chlorophenyl)cyclobutan-1-ol in Modern Medicinal Chemistry: A

Technical Guide to sp³-Enriched Scaffolds

Executive Summary: Escaping Flatland
The paradigm of modern drug discovery has increasingly shifted away from flat, sp²-hybridized

aromatic systems toward sp³-enriched, three-dimensional architectures. Within this space, the

cyclobutane ring has emerged as a privileged scaffold[1]. This technical guide provides an in-

depth analysis of 3-(4-chlorophenyl)cyclobutan-1-ol and its highly utilized primary amine

derivative, 3-amino-3-(4-chlorophenyl)cyclobutan-1-ol (CAS: 1353636-85-7). By acting as a

conformationally restricted hub, this molecule offers unique spatial trajectories for

pharmacophores while optimizing physicochemical properties, boosting metabolic stability, and

reducing lipophilicity compared to linear analogs[2].

Structural Dynamics and Physicochemical Profiling
Unlike unstrained cycloalkanes, the cyclobutane ring is highly strained (approx. 26 kcal/mol of

ring strain) and adopts a "puckered" or "butterfly" conformation.
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Causality of Conformation: This puckering is a thermodynamic necessity to relieve the Pitzer

strain caused by eclipsing adjacent C-H bonds. Consequently, the 4-chlorophenyl group and

the hydroxyl/amino groups are forced into specific pseudo-axial or pseudo-equatorial positions.

By locking the 4-chlorophenyl group in a rigid spatial vector, the entropic penalty typically

incurred when a flexible molecule binds to a target protein is drastically reduced[1].

Table 1: Physicochemical Properties of 3-Amino-3-(4-chlorophenyl)cyclobutan-1-ol

Property Value Mechanistic Implication

CAS Number 1353636-85-7

Unique identifier for the

primary amino-alcohol

derivative.

Molecular Formula C₁₀H₁₂ClNO

High Fsp³ fraction enhances

aqueous solubility and 3D

character.

Molecular Weight 197.66 g/mol

Low MW allows for extensive

downstream derivatization

without violating Lipinski's Rule

of 5[3].

Density 1.316 ± 0.06 g/cm³

Indicates dense atomic

packing due to the

halogenated aromatic ring.

Boiling Point 319.7 ± 42.0 °C

High boiling point reflects

strong intermolecular hydrogen

bonding networks.

Storage Conditions 2–8 °C, Protect from light

Causality: Cold, dark storage

prevents oxidative degradation

of the free primary amine and

minimizes light-induced radical

reactions[3].

Pharmacological Implications of the Scaffold
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The combination of a cyclobutane core and a 4-chlorophenyl moiety is highly deliberate in

medicinal chemistry.

The 4-Chlorophenyl Anchor: The chlorine atom serves dual purposes. First, it acts as a

lipophilic anchor, enhancing membrane and blood-brain barrier (BBB) penetration. Second, it

blocks CYP450-mediated para-hydroxylation—a common metabolic liability of unsubstituted

phenyl rings—thereby increasing the molecule's half-life[2].

The Cyclobutane Core: As highlighted in recent fragment-based drug discovery (FBDD)

literature, cyclobutanes provide superior metabolic stability compared to linear alkanes while

offering distinct exit vectors (approximately 135° for 1,3-disubstitution) that cannot be

replicated by cyclopentanes or cyclohexanes[1].

Self-Validating Experimental Protocol: Orthogonal
N-Boc Protection
The true synthetic value of 3-amino-3-(4-chlorophenyl)cyclobutan-1-ol lies in the orthogonal

reactivity of its functional groups. To utilize the hydroxyl group (e.g., for etherification) without

interfering with the amine, the amine must first be protected. The following protocol is designed

as a self-validating system, ensuring that each step provides measurable, mechanistic

feedback.

Step 1: Dissolution and Base Addition

Action: Dissolve 1.0 eq of 3-amino-3-(4-chlorophenyl)cyclobutan-1-ol in anhydrous

Dichloromethane (DCM) to a 0.2 M concentration. Add 1.5 eq of Triethylamine (TEA).

Causality: Anhydrous DCM prevents the competitive hydrolysis of the Boc-anhydride

reagent. TEA acts as an acid scavenger to neutralize any trace HCl (if the starting material is

a hydrochloride salt) and maintains the amine in its active, deprotonated nucleophilic state.

Step 2: Electrophile Addition

Action: Cool the reaction to 0 °C using an ice bath. Add 1.1 eq of Di-tert-butyl dicarbonate

(Boc₂O) dropwise over 15 minutes.
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Causality: The protection reaction is exothermic. Cooling to 0 °C and adding the reagent

dropwise suppresses the formation of the di-Boc protected byproduct and prevents thermal

degradation of the strained cyclobutane scaffold.

Step 3: In-Process Control (IPC) - Self-Validation

Action: After 2 hours, spot the reaction mixture on a silica TLC plate alongside the starting

material. Elute with 10% Methanol in DCM. Stain the plate with Ninhydrin solution and heat.

Validation Logic: The starting material contains a free primary amine, which will react with

Ninhydrin to form a distinct purple/pink spot (Ruhemann's purple). The desired N-Boc

product lacks a free primary amine and will not stain purple. The complete disappearance of

the purple spot is a self-validating, binary indicator of 100% conversion.

Step 4: Workup and Isolation

Action: Quench with saturated aqueous NH₄Cl, extract with DCM, wash the organic layer

with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Causality: The mild acidic nature of NH₄Cl protonates and removes unreacted TEA and trace

unreacted starting material into the aqueous layer, ensuring high purity of the crude organic

product without cleaving the acid-sensitive Boc group.

Mechanistic and Workflow Visualizations
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Fig 1. Orthogonal functionalization workflow with integrated TLC self-validation.
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Fig 2. Spatial projection of pharmacophoric vectors from the cyclobutane scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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